4-methylpentane-2-thiol

Description

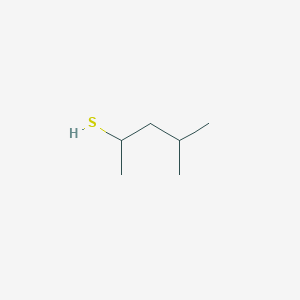

Structure

2D Structure

3D Structure

Properties

CAS No. |

1639-05-0 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

4-methylpentane-2-thiol |

InChI |

InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |

InChI Key |

JBCIMWBQDMBMMP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)S |

Canonical SMILES |

CC(C)CC(C)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylpentane 2 Thiol and Its Analogs

Established Synthetic Pathways for Thiol Functionalization

The introduction of a thiol group onto a carbon skeleton can be achieved through several established synthetic routes. For the synthesis of 4-methylpentane-2-thiol, these methods typically start from readily available precursors such as the corresponding branched alcohol, 4-methyl-2-pentanol (B46003).

The direct conversion of alcohols to thiols can be accomplished through acid-catalyzed reactions. This approach involves the reaction of the alcohol with a sulfur source, such as hydrogen sulfide (B99878) (H₂S), in the presence of an acid catalyst. The mechanism proceeds via protonation of the hydroxyl group by the acid, forming a good leaving group (water). Subsequent nucleophilic attack by hydrogen sulfide on the resulting carbocation or directly on the protonated alcohol (in an Sₙ2-like fashion) leads to the formation of the thiol.

For the synthesis of this compound from 4-methyl-2-pentanol, the reaction would proceed as follows:

(CH₃)₂CHCH₂CH(OH)CH₃ + H₂S --(Acid Catalyst)--> (CH₃)₂CHCH₂CH(SH)CH₃ + H₂O

Commonly used acid catalysts for this transformation include solid acid catalysts like thoria (ThO₂) or heterogeneous catalysts which can facilitate the reaction at elevated temperatures. It is important to note that acid-catalyzed dehydration of the alcohol to form alkenes, such as 4-methyl-1-pentene (B8377) and 4-methyl-2-pentene, can be a competing side reaction. researchgate.net Therefore, careful control of reaction conditions is necessary to favor the formation of the desired thiol.

Table 1: Comparison of Catalysts for Thiol Synthesis from Alcohols

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid Catalysts (e.g., H₂SO₄) | Liquid phase, moderate temperatures | Good catalytic activity | Difficult to separate from the reaction mixture, potential for side reactions |

| Heterogeneous Solid Acid Catalysts (e.g., Thoria) | Gas phase, high temperatures (e.g., 400°C) | Easy separation, potential for continuous flow processes | Requires higher energy input, potential for catalyst deactivation |

A widely employed strategy for the introduction of a thiol group involves the nucleophilic displacement of a suitable leaving group on the carbon backbone. This two-step process typically begins with the conversion of the hydroxyl group of 4-methyl-2-pentanol into a better leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate).

The resulting alkyl halide or sulfonate ester then undergoes nucleophilic substitution with a sulfur-containing nucleophile. Common sources of the thiol group include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or potassium thioacetate (B1230152) (KSAc) followed by hydrolysis. cas.cnwgtn.ac.nz The use of potassium thioacetate is often preferred as it allows for a more controlled introduction of the sulfur atom, forming a thioacetate intermediate which can be isolated and subsequently hydrolyzed under basic or acidic conditions to yield the free thiol. This method generally proceeds with inversion of stereochemistry at the reaction center if a chiral starting material is used. wgtn.ac.nz

The reaction sequence using potassium thioacetate is as follows:

Activation of the alcohol: (CH₃)₂CHCH₂CH(OH)CH₃ + TsCl --(Base)--> (CH₃)₂CHCH₂CH(OTs)CH₃ + HCl

Nucleophilic substitution: (CH₃)₂CHCH₂CH(OTs)CH₃ + KSAc --> (CH₃)₂CHCH₂CH(SAc)CH₃ + KOTs

Hydrolysis: (CH₃)₂CHCH₂CH(SAc)CH₃ + NaOH --> (CH₃)₂CHCH₂CH(SH)CH₃ + NaOAc

This method is generally high-yielding and avoids the harsh conditions and potential side reactions associated with direct acid-catalyzed thionation.

Acid-Catalyzed Reactions from Branched Alcohols

Stereoselective Synthesis of Chiral this compound Isomers

As this compound contains a stereocenter at the C2 position, the synthesis of enantiomerically pure or enriched isomers is a significant challenge. Advanced synthetic methodologies have been developed to control the stereochemical outcome of the reaction, primarily through asymmetric catalysis and enzymatic resolution.

Asymmetric catalysis offers a direct route to enantiomerically enriched thiols. acs.org One promising approach involves the use of chiral catalysts to control the facial selectivity of a nucleophilic attack on a prochiral substrate or in a kinetic resolution process. For instance, the asymmetric thiolysis of meso-epoxides catalyzed by chiral phosphoric acids has been shown to produce β-hydroxythiols with high enantioselectivity. acs.orgnih.gov While not a direct synthesis of this compound, the principles can be adapted.

Another strategy is the catalytic asymmetric addition of thiols to electrophiles. rsc.org Research in this area is ongoing, with the development of new chiral ligands and catalysts that can effectively control the stereochemistry of C-S bond formation. These methods often rely on the formation of a chiral catalyst-substrate complex that directs the incoming nucleophile to one face of the molecule.

Enzymatic resolution is a powerful tool for separating enantiomers of a racemic mixture. google.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the substrate. For the resolution of racemic this compound, a common strategy is the enantioselective acylation of the thiol group with an acyl donor, such as vinyl acetate (B1210297). The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated thiol and the unreacted thiol can then be separated by chromatography.

Alternatively, the enzymatic hydrolysis of a racemic thioester derivative of this compound can be employed. lmaleidykla.lt In this case, the enzyme will selectively hydrolyze one enantiomer of the thioester to the corresponding thiol, which can then be separated from the unreacted thioester.

Chiral derivatization is another important technique, primarily used for the analytical determination of enantiomeric excess and absolute configuration. acs.org This involves reacting the chiral thiol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, allowing for their separation and quantification by techniques such as NMR spectroscopy or chiral chromatography. rug.nl Commonly used CDAs for thiols include chiral phospholidines and N-(1-pyrenyl)maleimide. rug.nltandfonline.com

Development of Asymmetric Catalysis for Enantiomeric Purity Control

Optimization of Reaction Conditions and Yield for Scalable Production

The transition from laboratory-scale synthesis to scalable production requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. For the synthesis of this compound, this involves a systematic study of various reaction parameters.

Key parameters for optimization include:

Catalyst Selection and Loading: Identifying the most active and selective catalyst is crucial. For acid-catalyzed reactions, this may involve screening different solid acids to find one that promotes thiol formation while minimizing alkene byproducts. In nucleophilic displacement routes, the choice of base and its stoichiometry can significantly impact the reaction rate and yield. rsc.org

Solvent Effects: The choice of solvent can influence reaction rates and selectivities. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often effective. mdpi.com

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. mdpi.com

Reactant Concentration and Stoichiometry: The molar ratio of the reactants can affect the equilibrium position of the reaction and the formation of byproducts.

Recent advancements in flow chemistry and the use of solid-supported reagents offer promising avenues for the scalable production of thiols. These technologies can provide better control over reaction parameters, leading to improved yields and purity, as well as simplified purification procedures.

Table 2: Factors for Optimization in Scalable Thiol Synthesis

| Parameter | Considerations for Optimization | Potential Impact |

|---|---|---|

| Catalyst | Screening of homogeneous vs. heterogeneous catalysts; catalyst loading. | Reaction rate, selectivity, ease of separation. |

| Solvent | Polarity, aprotic vs. protic, boiling point. | Solubility of reactants, reaction rate, side reactions. |

| Temperature | Balancing reaction rate with potential for degradation or side reactions. | Reaction kinetics, yield, purity. |

| Reaction Time | Monitoring reaction progress to determine the point of maximum yield. | Conversion, throughput. |

| Purification | Distillation, chromatography, extraction. | Final product purity, overall process efficiency. |

Innovative Approaches to Green Synthesis for Thiol Compounds

The drive towards sustainable chemical manufacturing has spurred the development of innovative and environmentally benign methods for synthesizing organosulfur compounds, including aliphatic thiols like this compound. These green approaches prioritize the use of renewable feedstocks, less hazardous reagents, and catalytic systems over stoichiometric ones, aiming to reduce waste and energy consumption. mdpi.com Biocatalysis, in particular, has emerged as a powerful tool, offering high selectivity under mild reaction conditions. nih.govmdpi.com

A significant green strategy for obtaining this compound (also known as 4-mercapto-4-methyl-2-pentanone (B33688) or 4MMP) involves the enzymatic or microbial cleavage of its naturally occurring, non-volatile precursors. mdpi.comresearchgate.net In nature, particularly in Sauvignon blanc grapes, 4MMP exists as S-conjugates, primarily with cysteine (Cys-4MMP) and glutathione (B108866) (Glut-4MMP). mdpi.comresearchgate.net These conjugates are essentially natural, stable reservoirs of the volatile thiol. The release of the aroma-active 4MMP is accomplished by microbial enzymes, specifically carbon-sulfur β-lyases, during fermentation. mdpi.com

This biological pathway offers a template for a green synthesis approach. The process begins with the synthesis of the precursor, for example, S-4-(4-mercapto-4-methylpentan-2-one)-L-cysteine (Cys-4MMP), which can be achieved through a Michael addition of L-cysteine to mesityl oxide. mdpi.comresearchgate.net Subsequently, microbial cell extracts or purified enzymes are used to liberate the final thiol product. mdpi.com This method circumvents the use of harsh and often odorous reagents typically associated with traditional thiol synthesis.

Research has demonstrated the efficacy of various yeast and bacterial strains in catalyzing this conversion. Cell extracts from microorganisms are screened for their β-lyase activity to identify the most efficient biocatalysts for releasing 4MMP from its cysteine conjugate. mdpi.com This approach is not only environmentally friendly but also mimics the natural biogenesis of this important flavor compound. mdpi.com

Table 1: Biocatalytic Release of this compound (4MMP) from Precursors This table summarizes findings from studies on the conversion of 4MMP precursors using various microbial cell extracts.

| Precursor | Microbial Source (Example) | Enzyme Class | Key Finding | Reference |

| Cys-4MMP | Saccharomyces cerevisiae | Carbon-sulfur β-lyase | Exhibited high conversion efficiency to 4MMP among tested yeasts. | mdpi.com |

| Cys-4MMP | Shewanella putrefaciens | Carbon-sulfur β-lyase | Showed the highest conversion rate among several tested bacterial strains. | mdpi.com |

| Glut-4MMP | Saccharomyces cerevisiae | Lyase | Identified as a key precursor that can be converted to 4MMP during fermentation. | researchgate.net |

Beyond biocatalysis, other green chemistry principles are being applied to reactions involving thiols, which can be extended to the synthesis of their analogs. These include:

Heterogeneous Catalysis: The use of recyclable, solid catalysts minimizes waste. For instance, zinc oxide (ZnO) has been employed as an efficient and reusable catalyst for the synthesis of thiol esters under solvent-free conditions. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign media like water, reduces the generation of volatile organic compounds (VOCs). organic-chemistry.orgscispace.com The oxidation of thiols to disulfides has been successfully achieved under solvent-free conditions using gold nanoparticles on a ceria support (Au/CeO2) with oxygen as the oxidant. scispace.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Aerobic oxidation methods for converting thiols into thioamides, for example, are considered atom-economical as they use oxygen from the air as the oxidant. organic-chemistry.org

Table 2: Examples of Green Chemistry Approaches in Thiol-Related Reactions This table provides examples of green catalysts and conditions used in reactions involving thiols, showcasing methodologies applicable to the synthesis of thiol derivatives.

| Reaction Type | Catalyst / System | Key Features | Reference |

| Thiol Ester Synthesis | Zinc Oxide (ZnO) | Heterogeneous, recyclable catalyst; solvent-free; room temperature. | researchgate.net |

| Thiol Ester Synthesis | Nano CuO / Ionic Liquid | Eco-friendly reductive system; microwave irradiation; rapid reaction. | zendy.io |

| Thiol Oxidation to Disulfide | H₂O₂ / Iodide ion | Mild and environmentally benign; solvent-free option; high yields. | organic-chemistry.org |

| Thiol Oxidation to Disulfide | Au/CeO₂ / O₂ | Heterogeneous catalyst; aerobic oxidation; solvent-free or aqueous media. | scispace.com |

While these specific examples may not detail the direct synthesis of this compound, they represent the broader trend and toolbox available for developing greener synthetic pathways for this compound and its structural analogs. The combination of biocatalytic precursor conversion and the application of green catalytic systems offers a promising and sustainable future for the synthesis of complex thiols.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Methylpentane 2 Thiol

Oxidation Phenomena and Disulfide Bond Formation Dynamics

The oxidation of thiols to disulfides is a fundamental reaction in organic chemistry and biochemistry. libretexts.orglibretexts.org This process involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a disulfide. libretexts.org For 4-methylpentane-2-thiol, this reaction yields bis(4-methylpentan-2-yl) disulfide.

Many oxidizing agents, including molecular oxygen, can oxidize thiols to disulfides. msu.edu This interconversion is a redox reaction where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.orglibretexts.org In the oxidized state, each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.orglibretexts.org

Disulfide bonds can be readily reduced back to their corresponding thiols. msu.edu This reductive cleavage is a crucial process, particularly in biological systems where it helps maintain the reduced state of proteins. libretexts.org Common laboratory reducing agents for this transformation include zinc and hydrochloric acid (Zn/HCl). msu.edu

Thiol-disulfide exchange reactions are also a primary mechanism for the reduction of disulfides. mdpi.com In these reactions, an excess of a reducing thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, is used to drive the equilibrium towards the formation of the free thiol. libretexts.org DTT is particularly effective as it forms a stable intramolecular disulfide upon oxidation. libretexts.org Glutathione (B108866) is a key biological molecule involved in maintaining the thiol-disulfide balance within cells. libretexts.orglibretexts.org

Kinetic and Thermodynamic Aspects of Thiol Oxidation

Radical Reactions Involving Thiyl Radicals

Thiyl radicals (RS•) are readily formed from thiols such as this compound because the S-H bond is significantly weaker than a C-H bond. wikipedia.org These radicals are key intermediates in various chemical and biochemical processes. wikipedia.org

One of the most notable reactions involving thiyl radicals is the thiol-ene reaction, a process that forms the basis for some polymeric coatings and adhesives. wikipedia.org In this reaction, a thiyl radical adds to a carbon-carbon double bond (an ene). This is often followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and propagating the chain reaction. itu.edu.tr

Thiyl radicals can be generated by the abstraction of a hydrogen atom from a thiol using a radical initiator. wikipedia.org They are known to react rapidly with various molecules. rsc.org In biological systems, thiyl radicals are implicated in processes like lipid peroxidation, where they can act as chain transfer catalysts. wikipedia.org

Metal Complexation and Ligand Binding Studies

The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a ligand and form complexes with various metal ions. britannica.com This property is central to its application in catalyst design and heavy metal chelation.

Thiols and their corresponding thiolates (RS⁻) can coordinate to transition metals in several ways. The sulfur atom can act as a bridging ligand (μ2, μ3, or μ4) connecting multiple metal centers or as a terminal ligand binding to a single metal ion. xmu.edu.cn The coordination geometry around the metal ion can vary, including linear, trigonal, tetrahedral, and even octahedral arrangements. xmu.edu.cn

In the context of silver(I) thiolate coordination polymers, the sulfur atom from the thiol ligand commonly acts as a bridge. xmu.edu.cn The specific structure of the resulting polymer can be influenced by factors such as the counteranion present. xmu.edu.cn For instance, nitrate (B79036) ions may coordinate with the metal, leading to two-dimensional networks, while perchlorate (B79767) ions might act only as counteranions. xmu.edu.cn The presence of other ligands, such as phosphines, can also influence the final structure. xmu.edu.cn

The ability of thiols to coordinate with metal ions is a key aspect of their role in various chemical and biological systems.

The coordinating properties of thiols are harnessed in the design of catalysts. Chiral thiol-containing ligands are utilized in asymmetric catalysis to produce specific enantiomers of pharmaceutical compounds. The coordination of the thiol to a metal center can enhance the catalyst's effectiveness in promoting enantioselective reactions.

Furthermore, the strong affinity of the sulfhydryl group for heavy metal ions makes thiol-containing compounds effective chelating agents. numberanalytics.commdpi.com Chelation therapy, which involves the administration of chelating agents to remove toxic heavy metals from the body, often utilizes thiol-containing compounds. numberanalytics.commdpi.com These compounds bind to heavy metals like mercury and lead, forming stable, less toxic complexes that can be excreted. numberanalytics.com The soft nature of the sulfur atom allows for preferential bonding with soft metal ions like copper(II). researchmap.jp This principle is also relevant in understanding the interaction of thiols with metal ions in various environmental and biological contexts. researchmap.jp

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methylpentane 2 Thiol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information, allowing for a comprehensive characterization of 4-methylpentane-2-thiol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are used for structural validation. mdpi.com While NMR is crucial, published spectra specifically for the free thiol are not as prevalent as for its precursors, such as the cysteine-conjugate of 4MMP (cys-4MMP), which has been characterized extensively. mdpi.comresearchgate.net

Based on the known structure of this compound (4-sulfanyl-4-methylpentan-2-one), the expected signals in its NMR spectra can be predicted.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| CH₃-C=O (C1) | ~2.1 (singlet) | ~30 | Acetyl group protons. |

| -CH₂- (C3) | ~2.7 (singlet) | ~55 | Methylene protons adjacent to carbonyl and quaternary carbon. |

| (CH₃)₂-C-S (C4-CH₃) | ~1.4 (singlet) | ~29 | Two equivalent methyl groups on the quaternary carbon. |

| -SH | Variable (singlet, broad) | - | Thiol proton, position and intensity can vary. |

| C=O (C2) | - | ~208 | Ketone carbonyl carbon. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]•+) at m/z 132, which corresponds to its molecular weight. nih.govnist.govnist.gov

The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation processes include alpha-cleavage relative to the carbonyl group and McLafferty rearrangement. The base peak in the spectrum is observed at m/z 43. nih.gov

Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 132 | [C₆H₁₂OS]•+ | Molecular Ion (M•+) |

| 89 | [C₅H₁₁S]+ | α-cleavage: Loss of acetyl radical (•CH₃CO) |

| 74 | [C₃H₆S]•+ | McLafferty rearrangement |

| 59 | [C₂H₃S]+ | Cleavage of C3-C4 bond |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound, particularly in complex matrices such as wine and hops. researchmap.jpresearchgate.net Due to the compound's reactivity and low concentration, protocols often involve an extraction and derivatization step to enhance stability and chromatographic performance. researchgate.net A common approach is extractive alkylation to form pentafluorobenzyl (PFB) derivatives prior to analysis. mdpi.comresearchgate.net Multidimensional GC-MS (MD-GC-MS) has also been employed to achieve the high selectivity needed for quantification in challenging samples. researchmap.jp

Examples of GC-MS Method Parameters for this compound (4MMP) Analysis

| Parameter | Method 1 (Wine Analysis) mdpi.comresearchgate.net | Method 2 (Hop Analysis) researchmap.jp |

|---|---|---|

| Derivatization | Extractive alkylation with Pentafluorobenzyl bromide (PFBBr) | None (Direct analysis) |

| Pre-concentration | Headspace Solid Phase Microextraction (HS-SPME) | Not specified |

| GC System | Agilent 6890N | Agilent 6890 with MCS2 |

| Column | Agilent DB-5 (30 m × 0.25 mm × 0.5 µm) | 1D: DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injection | Splitless at 250 °C | Splitless at 250 °C |

| Oven Program | 45 °C (2 min) -> 12 °C/min to 325 °C (11 min hold) | 40 °C (1 min) -> 10 °C/min to 160 °C (16 min) -> 10 °C/min to 300 °C (10 min) |

| MS Detector | Agilent 5973N (EI) | Agilent MSD5973N (EI, SIM mode) |

| Monitored Ion (m/z) | N/A (Scan mode) | 132 |

| Detection Limit | 0.9 ng/L | Not specified |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its fragments. wpmucdn.com This capability allows for the confident identification of unknown compounds and the differentiation between species with the same nominal mass. For this compound, the precise mass is used to confirm its molecular formula, C₆H₁₂OS. The calculated monoisotopic mass is 132.06088618 Da. nih.gov HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to provide the highest degree of chemical selectivity in complex sample analysis. wpmucdn.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for thiol analysis, offering simplified sample preparation and excellent sensitivity. uniroma1.itwiley.comhmdb.ca These methods are particularly effective for analyzing thiols in complex liquid matrices like wine and beverages. wiley.comhmdb.ca

A widely adopted strategy involves derivatizing the thiol with reagents like 4,4′-dithiodipyridine (DTDP). uniroma1.ithmdb.ca This reaction occurs rapidly at wine pH, and the resulting derivative is stable and can be efficiently enriched using solid-phase extraction (SPE). hmdb.ca The pyridyl moiety of the derivative enhances ionization efficiency in positive electrospray ionization (ESI+), improving sensitivity for MS/MS detection in Multiple Reaction Monitoring (MRM) mode. uniroma1.itpressbooks.pub

Example of LC-MS/MS Method Parameters for this compound (as DTDP derivative)

| Parameter | Method Details uniroma1.ithmdb.capressbooks.pub |

|---|---|

| Derivatization | 4,4′-dithiodipyridine (DTDP) |

| Extraction | Solid-Phase Extraction (SPE) |

| LC System | HPLC or UPC² (Convergence Chromatography) |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.5% formic acid in water |

| Mobile Phase B | 0.5% formic acid in acetonitrile (B52724) |

| Flow Rate | 0.200 mL/min |

| MS Detector | Triple Quadrupole (Tandem MS) |

| Ionization Mode | Electrospray Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (Q1): m/z 242 -> Product Ion (Q3): m/z 144 mdpi.com |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. hmdb.ca The technique works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. hmdb.ca The IR spectrum of this compound is characterized by absorption bands corresponding to its two key functional groups: a ketone and a thiol. nih.gov An FTIR spectrum for the compound is available in spectral databases. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O stretch | 1705 - 1725 | Strong |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

Data sourced from general IR spectroscopy tables. uniroma1.it

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis [2, 7, 9, 10, 11, 1_1]

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is the cornerstone for separating this compound from intricate sample matrices like food, beverages, and petroleum products. mdpi.comacs.org The choice between liquid and gas chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative to traditional gas chromatography methods for thiol analysis. acs.orgnih.gov This approach often relies on derivatization to improve the stability and detectability of thiols. acs.org

Method optimization is critical for achieving the necessary separation and sensitivity. Key parameters include the selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase columns, such as C18, are commonly employed. acs.orgmdpi.com For instance, a method for analyzing 4-mercapto-4-methylpentan-2-one (a synonym for this compound) utilizes a Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, suitable for separating this thiol. sielc.com

Mobile phase optimization often involves adjusting the gradient of organic solvents like acetonitrile or methanol (B129727) with an aqueous phase containing an acid, such as formic acid or phosphoric acid, to ensure sharp peak shapes and efficient separation. mdpi.comsielc.comtandfonline.com A typical HPLC-MS/MS method for derivatized thiols might use a mobile phase of 0.5% aqueous formic acid and 0.5% formic acid in acetonitrile, with a flow rate of 0.200 mL/min and a gradient elution program. acs.org The separation of isomeric thioether metabolites has been achieved using an isocratic elution with 15% methanol in a buffered solution, where pH and buffer salt concentration were found to be critical for optimal separation. tandfonline.com

The development of a validated HPLC-MS/MS method for a panel of twelve metabolites related to thiol redox signaling demonstrated high sensitivity, with limits of quantification (LOQ) as low as 0.01 ng/mL, and excellent accuracy and precision. nih.gov For the analysis of this compound in wine, derivatization with 4,4′-dithiodipyridine (DTDP) followed by solid-phase extraction (SPE) and HPLC-MS/MS analysis provides a robust and sensitive method, comparable to more complex GC-MS procedures. acs.orgresearchgate.net

| Analyte(s) | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound (as 4MMP) & other thiols | C18 | A: 0.5% aq. formic acid B: 0.5% formic acid in ACN (Gradient) | MS/MS | Derivatization with DTDP allows for robust quantification at trace levels in wine. | acs.org |

| This compound | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | UV/MS | Method is scalable and can be used for preparative separation and impurity isolation. | sielc.com |

| Isomeric thioether metabolites | Reversed-Phase | 15% methanol in buffered phosphoric acid-tris-hydroxymethylaminomethane | UV | Optimal separation achieved at low (3-4) or neutral pH with high buffer salt concentration (75mM). | tandfonline.com |

| Biothiols (derivatized with SBD-F) | ZIC-HILIC | Acetonitrile–10 mmol L−1ammonium (B1175870) formate (B1220265) buffer (pH 3.0) (75/25, v/v) | Fluorescence | Hydrophilic Interaction Chromatography (HILIC) provided baseline separation of 8 biothiols within 10 minutes. | rsc.org |

Gas Chromatography (GC) is a well-established technique for analyzing volatile compounds like this compound, especially in complex matrices such as wine and petroleum distillates. unimi.itacs.orgmdpi.com The high volatility of this thiol makes it an ideal candidate for GC analysis, often preceded by a sample preparation step like headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) to concentrate the analyte. mdpi.comnih.gov

The choice of GC column is crucial for separating this compound from other volatile compounds. Both polar and non-polar capillary columns are used, with the selection depending on the specific application and potential interferences. sigmaaldrich.com For instance, a DB-5MS capillary column has been used for the separation of this compound in hop extracts. researchmap.jp

To enhance sensitivity and selectivity, GC systems are often coupled with sulfur-selective detectors. The Sulfur Chemiluminescence Detector (SCD) and the Atomic Emission Detector (AED) are highly selective for sulfur-containing compounds, providing excellent sensitivity with detection limits below 1 ng for SCD. mdpi.comacs.org Mass Spectrometry (MS) is also widely used, allowing for both quantification and structural confirmation of the analyte. mdpi.comnih.gov A validated SBSE-GC-MS method has been successfully used to identify and quantify eight volatile sulfur compounds in wine distillates at very low concentrations. mdpi.comresearchgate.net

Challenges in GC analysis include the potential for thermal degradation of unstable thiols in the hot injector and the analyte's susceptibility to oxidation. mdpi.commdpi.com To mitigate these issues, techniques like cool-on-column injection can be employed. acs.org Furthermore, derivatization to form more stable compounds, such as pentafluorobenzyl derivatives, can prevent degradation and improve chromatographic performance. mdpi.com

| Analyte(s) including 4-MMP | Sample Prep | GC Column | Detector | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-MMP, 3-MH, 3-MHA | HS-SPME (after derivatization) | Not specified | EI-MS | Conversion to pentafluorobenzyl (PFB) derivatives improved stability and detection, with LOD of 0.9 ng/L for 4-MMP. | mdpi.com |

| Volatile Sulfur Compounds | Static Headspace | Not specified | SCD | A rapid and selective method with quantitation limits around 1 μg/L, avoiding artifact formation. | acs.org |

| 4-MMP | HS-SPME | Not specified | AED | Method developed to quantify 4MMP release by yeast without solvent extraction or derivatization. | oup.comnih.gov |

| Volatile Sulfur Compounds | SBSE | Not specified | MS | Optimized method for identifying and quantifying eight VSCs in wine distillates at low concentrations. | mdpi.com |

To address the analytical complexity of matrices containing this compound, advanced hyphenated techniques that offer superior separation power and detection capabilities are increasingly utilized.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) provides a significant enhancement in peak capacity and resolution compared to conventional one-dimensional GC. This technique is particularly valuable for analyzing complex volatile mixtures, such as those found in petroleum. researchgate.net In the analysis of condensate oils, GC×GC-MS has been used to characterize the molecular composition of thiols, providing detailed structural information and revealing insights into their formation mechanisms. researchgate.net

Ultraperformance Convergence Chromatography (UPC²) , a form of supercritical fluid chromatography (SFC), combined with tandem mass spectrometry (MS/MS), represents a novel and highly efficient approach for thiol analysis. mdpi.comnih.gov This technique uses supercritical CO2 as the primary mobile phase, allowing for high flow rates and rapid analysis times (e.g., a 7-minute run time per sample). mdpi.com A UPC²-MS/MS method was developed for quantifying volatile thiols in wine after derivatization with 4,4-dithiodipyridine (DTDP). mdpi.comnih.gov This approach demonstrated improved sensitivity for compounds including this compound compared to previous methods and was successfully applied to complex red wine matrices for the first time. mdpi.comnih.gov

Another powerful technique is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), such as a quadrupole Orbitrap instrument. A method using this setup in parallel reaction monitoring (PRM) mode was developed for the quantification of 20 different thiols in wine. bohrium.com This method showed sensitivity comparable or superior to previous GC-MS or LC-MS methods, demonstrating excellent performance for analyzing these challenging compounds at ng/L levels. bohrium.com

Gas Chromatography (GC) for Volatile Thiol Analysis [3, 4, 8, 9, 10, 11, 1_8]

Derivatization Strategies for Enhanced Detection and Stability in Analytical Protocols

The analysis of this compound is frequently hindered by the high reactivity and poor stability of its sulfhydryl group, along with its low ionization potential in mass spectrometry. mdpi.commdpi.com Derivatization is a critical strategy employed to overcome these limitations by converting the thiol into a more stable, less volatile, or more easily detectable form. mdpi.comunimi.it

The primary goals of derivatization in thiol analysis are:

Stabilization: Protecting the reactive -SH group from oxidation or other degradation reactions, ensuring accurate quantification. mdpi.comnih.gov

Enhanced Detection: Introducing a chromophore or fluorophore for UV or fluorescence detection, or a readily ionizable group to improve sensitivity in mass spectrometry. mdpi.comacs.org

Improved Chromatography: Modifying the analyte's properties to improve its retention characteristics and peak shape in either GC or HPLC. acs.org

Several reagents have been developed for thiol derivatization. For HPLC analysis, 4,4′-dithiodipyridine (DTDP) is a prominent reagent that reacts rapidly with thiols at wine pH to form stable, positively charged derivatives. acs.orgnih.gov These derivatives are ideal for electrospray ionization in positive ion mode (ESI+), significantly enhancing MS/MS sensitivity. acs.orgmdpi.com Similarly, o-phthaldialdehyde (OPA) has been used to derivatize thiols for UPLC-MS/MS analysis. researchgate.net Other reagents, like 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1H-pyrrole-5-dione (PIPD) , create fluorescent derivatives suitable for HPLC-fluorescence detection. mdpi.com

For GC analysis, pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent. mdpi.commdpi.com It reacts with thiols to form stable pentafluorobenzyl derivatives. This process, known as extractive alkylation, not only stabilizes the thiol but also introduces a fluorinated group that can be detected with high sensitivity by an electron capture detector (ECD) or MS. mdpi.comacs.org Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) , are also used to create more stable and volatile derivatives for GC-MS analysis. chemcoplus.co.jpthermofisher.com

The choice of derivatization reagent depends on the analytical technique, the sample matrix, and the specific thiols of interest. The stability of the resulting derivative is also a crucial consideration; for example, AENM-thiol adducts are stable for at least three days at room temperature, while OPA-thiol derivatives can be unstable even at -80 °C. mdpi.com

| Reagent | Abbreviation | Analytical Technique | Mechanism/Benefit | Stability of Derivative | Reference |

|---|---|---|---|---|---|

| 4,4′-Dithiodipyridine | DTDP | HPLC-MS/MS, UPC²-MS/MS | Reacts at wine pH; forms stable, positively charged derivatives for enhanced ESI-MS sensitivity. | Stable | acs.orgnih.govmdpi.com |

| Pentafluorobenzoyl chloride / Pentafluorobenzyl bromide | PFBCI / PFBBr | GC-MS | Forms stable thiol esters/ethers; increases elution time to separate from sulfides; PFB group enhances ECD/MS detection. | Stable | mdpi.comacs.org |

| o-Phthaldialdehyde | OPA | UPLC-MS/MS | Reacts with thiols to form derivatives suitable for MS/MS detection. | Unstable, can degrade rapidly. | mdpi.comresearchgate.net |

| N-ethylmaleimide | NEM | LC-MS | Blocks thiol groups to prevent oxidation; reaction is rapid and efficient at neutral pH. | Derivatives are stable for at least 15 hours at 6 °C. | rsc.org |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | HPLC-Fluorescence | Reacts with thiols to form highly fluorescent derivatives. | Fairly unstable in the presence of excess thiols. | rsc.orgnih.gov |

Environmental Distribution and Biogeochemical Cycling of Thiol Compounds

Occurrence and Fate in Natural Systems (e.g., aquatic and soil environments)

Volatile organic sulfur compounds, including various alkylthiols, are found in a range of natural systems. bohrium.com Their presence is often linked to the microbial decomposition of sulfur-containing organic matter, such as the amino acids methionine and cysteine. nih.gov

In aquatic environments, particularly anoxic (oxygen-depleted) waters and sediments, conditions are favorable for the microbial production of thiols. bohrium.com Studies on inland waters have identified numerous VOSCs, such as methanethiol (B179389) and isopropylthiol, which are generated by diverse microbial communities, including bacteria and algae. bohrium.comtandfonline.com While 4-methylpentane-2-thiol has not been widely reported in such surveys, its formation through similar biochemical pathways from the degradation of larger organic molecules is plausible. The presence of VOSCs in these systems can vary significantly depending on factors like nutrient levels, temperature, and the composition of the microbial population. bohrium.com

In soil environments, the fate of thiols is influenced by several factors. Gaseous lower-molecular-weight thiols like methanethiol have been shown to adsorb strongly to both moist and dry soil surfaces, which can act as an environmental sink and reduce their volatilization into the atmosphere. charite.de The mobility of thiols in soil is governed by their physical and chemical properties. Based on estimation methods for related compounds, thiols may exhibit high mobility in soil, but this can be significantly attenuated by adsorption to soil particles. charite.de The degradation of this compound in soil and water would likely involve both biotic (microbial metabolism) and abiotic processes, such as oxidation.

Table 1: Representative Volatile Organic Sulfur Compounds (VOSCs) Detected in Inland Waters

| Compound Class | Example Compound | Common Environmental Sources |

|---|---|---|

| Alkylthiols | Methanethiol (MSH) | Microbial degradation of methionine in anoxic waters and sediments. bohrium.com |

| Alkylthiols | Isopropylthiol (ISH) | Associated with blooms of specific cyanobacteria (e.g., Microcystis). bohrium.com |

| Dialkylsulfides | Dimethylsulfide (DMS) | Breakdown of algal and cyanobacterial biomass. bohrium.com |

| Dialkylpolysulfides | Dimethyldisulfide (DMDS) | Bacterial and photoautotrophic production in oxic and hypoxic waters. bohrium.com |

Contributions to Global Sulfur Cycle and Related Biogeochemical Processes

Volatile organic sulfur compounds are key components of the global sulfur cycle, acting as a link between terrestrial, aquatic, and atmospheric sulfur reservoirs. researchgate.netcopernicus.org The biogeochemical cycling of sulfur is predominantly driven by microbial activities. researchgate.net VOSCs, including alkylthiols, are emitted from natural sources like oceans, wetlands, and soils into the atmosphere.

The primary pathway for the formation of biogenic thiols is the transformation of sulfur from either inorganic sources like sulfate (B86663) or organic sources like sulfur-containing amino acids. nih.govbritannica.com Microorganisms, ranging from bacteria to archaea, possess metabolic pathways capable of producing methanethiol and other VOSCs. nih.gov For instance, some acidophilic archaea can produce methanethiol from the metabolism of methionine, cysteine, or sulfate, identifying them as contributors to the global sulfur cycle. nih.gov

Table 2: Key Biogeochemical Processes Involving Volatile Sulfur Compounds

| Process | Description | Relevance to Alkylthiols |

|---|---|---|

| Microbial Production | Formation from the breakdown of sulfur-containing amino acids (e.g., methionine, cysteine) by microorganisms. nih.gov | Primary pathway for the introduction of this compound and other thiols into the environment. |

| Volatilization | Transfer from aquatic or soil systems to the atmosphere via sea-to-air or soil-to-air exchange. copernicus.org | A key fate process, contributing to the atmospheric sulfur burden. |

| Atmospheric Oxidation | Reaction with atmospheric oxidants (e.g., OH radicals) to form sulfur dioxide (SO₂) and sulfate aerosols. acs.org | Determines the atmospheric lifetime and climatic impact of the compound. |

| Sorption | Adsorption to soil organic matter and clay particles. charite.de | Can act as a significant sink, reducing volatilization from soils. |

Interactions with Metal Ions in Environmental Contexts

The sulfhydryl group (-SH) in thiols is highly reactive towards metal ions. In the presence of metal ions, thiols can be deprotonated to form thiolates (RS⁻), which are potent ligands that form strong complexes with many metals, particularly those classified as soft Lewis acids. wikipedia.org This interaction is a fundamental aspect of thiol chemistry and has significant environmental implications.

In natural environments, thiols can influence the speciation, transport, and bioavailability of metal ions. Research has shown that organic ligands, including thiols, play a crucial role in the chemical speciation of copper in deep-sea hydrothermal vent systems, forming complexes strong enough to compete with inorganic sulfide (B99878). publish.csiro.au Thiolates form stable complexes with a range of metal ions, including copper (Cu²⁺), silver (Ag⁺), mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). britannica.comwikipedia.org The formation of these metal-thiolate complexes can decrease the concentration of free, and often more toxic, metal ions in the water column. This complexation can also affect the solubility and mobility of metals in soils and sediments.

While direct studies on this compound are scarce, its thiol group would be expected to exhibit similar reactivity. The formation of a black precipitate of lead mercaptide upon the addition of lead salts is a classic test for the presence of thiols, demonstrating this strong interaction. britannica.com The stability of these complexes means that even at low environmental concentrations, thiols can have a disproportionately large impact on metal biogeochemistry.

Table 3: Interaction of Thiols with Environmentally Relevant Metal Ions

| Metal Ion | Interaction with Thiols | Potential Environmental Significance |

|---|---|---|

| Copper (Cu²⁺) | Forms very strong organic complexes. publish.csiro.au | Controls bioavailability and geochemical behavior in aquatic systems, including hydrothermal vents. publish.csiro.au |

| Mercury (Hg²⁺) | Forms exceptionally strong complexes with thiol-containing ligands. | Influences the speciation and potential for methylation of mercury in aquatic environments. |

| Lead (Pb²⁺) | Forms insoluble lead mercaptide precipitates. britannica.com | Can immobilize lead in contaminated soils and sediments. |

| Cadmium (Cd²⁺) | Binds strongly to sulfhydryl groups in biological molecules and environmental ligands. wikipedia.org | Affects the toxicity and mobility of cadmium in ecosystems. |

| Silver (Ag⁺) | Forms stable Ag(I)-thiolate coordination polymers. xmu.edu.cn | Relevant for the fate of silver nanoparticles and ions in the environment. |

Computational and Theoretical Investigations of 4 Methylpentane 2 Thiol

Molecular Structure and Conformational Analysis via Computational Methods

The three-dimensional structure of 4-methylpentane-2-thiol, a chiral thiol, is fundamental to its chemical properties and interactions. Computational methods are employed to determine its most stable geometric arrangements, known as conformers. These methods calculate bond lengths, bond angles, and dihedral angles to build a comprehensive structural profile.

Conformational analysis of this compound involves studying the rotation around its single bonds, particularly the C2-C3 and C2-S bonds. This analysis reveals various low-energy conformers. For analogous molecules, such as (S)-2-Amino-4-methyl-pentane-1-thiol, computational studies have identified stable conformers like anti-periplanar, gauche, and synclinal arrangements, which are determined by the steric and electronic interactions between substituent groups. A similar landscape of stable conformers, influenced by the spatial arrangement of the thiol group relative to the isobutyl group, is expected for this compound. The relative energies of these conformers determine their population at a given temperature. PubChem's database includes a computed 3D conformer structure for (2R)-4-methylpentane-2-thiol, providing a baseline for its spatial configuration. nih.gov

Table 1: Computed Molecular Properties of this compound Below is an interactive table of key molecular descriptors for this compound, computed using various software and methods. These descriptors are essential for a wide range of computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄S | PubChem nih.gov |

| Molecular Weight | 118.24 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | LookChem mdpi.com |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 118.08162162 Da | PubChem nih.gov |

| Topological Polar Surface Area | 1 Ų | PubChem nih.gov |

| Complexity | 41.4 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Modeling of Electronic Properties and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of this compound. wikipedia.org These models calculate the distribution of electrons within the molecule, which governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comjsta.cl

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For thiols, the HOMO is often localized on the sulfur atom, making it the primary site for electrophilic attack, while the LUMO's location indicates the likely site for nucleophilic attack. nih.gov The reactivity of electrophile/nucleophile pairs can be estimated using these frontier molecular orbitals (FMOs), as they are the primary participants in electron transfer during a reaction. nih.gov

Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution on the molecule's surface. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a visual guide to intermolecular interactions and reaction sites. Studies on related compounds show that such computational approaches are crucial for understanding and predicting chemical behavior. jsta.clnih.gov

Simulation of Reaction Mechanisms and Transition States

Computational simulations are vital for elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these simulations can identify intermediates, transition states, and determine the activation energies required for the reaction to proceed. This provides a detailed, step-by-step understanding of the reaction mechanism.

For thiols, common reactions include oxidation, nucleophilic substitution, and addition reactions. For instance, the oxidation of a thiol to a disulfide is a prevalent reaction. Computational models can simulate this process, identifying the transition state and the influence of different oxidizing agents. researchgate.net Similarly, the mechanisms of thiol-ene or thiol-epoxy "click" reactions, which are known for their high yield and regioselectivity, can be investigated to understand the role of catalysts and reaction conditions. jsta.cl

Theoretical studies on related sulfur compounds have successfully modeled reaction pathways and explained experimental outcomes. For example, DFT has been used to study thiol-thione tautomerism and to compare the stability of different tautomeric forms. science.gov Such simulations can predict whether a reaction will follow a concerted or stepwise mechanism and can help rationalize product distributions, providing insights that are often difficult to obtain through experimental means alone.

Predictive Modeling for Biological and Material Interactions

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to forecast the biological activities and physical properties of this compound based on its molecular structure. researchgate.net

In a biological context, this compound is known as a varietal thiol in some wines, contributing to their aroma. oeno-one.eu Its formation is mediated by yeast enzymes like β-lyase. oeno-one.eu Molecular docking, a computational technique, can be used to simulate the interaction between this compound (or its precursors) and the active site of these enzymes. researchgate.net These simulations can predict the binding affinity and orientation of the molecule within the enzyme, providing insights into the mechanism of aroma release. QSAR models can further correlate specific structural features of thiols with their odor thresholds and perceived aroma characteristics. researchgate.net

For material interactions, QSPR models can predict physicochemical properties relevant to the compound's behavior in different environments. mdpi.com For example, modeling can predict how this compound might interact with surfaces or nanoparticles, which is relevant for applications in materials science, such as the development of sensors or functionalized surfaces. jsta.cl These predictive tools are invaluable for screening potential applications and guiding the design of new experiments. researchgate.net

Emerging Research Frontiers and Future Perspectives on 4 Methylpentane 2 Thiol

Development of Next-Generation Synthetic Methodologies

The synthesis of thiols, including 4-methylpentane-2-thiol, is continuously evolving towards more efficient, selective, and sustainable methods. Traditional approaches often involve multi-step sequences, such as the conversion of the corresponding alcohol, 4-methylpentan-2-ol, to an alkyl halide followed by nucleophilic substitution with a hydrosulfide (B80085) salt. While effective, these methods can generate significant waste.

Next-generation methodologies focus on direct, catalytic routes. One promising avenue is the catalytic reductive amination of ketones to amines, a process that could be adapted for thionation. For instance, the synthesis of the amine analogue, 4-methylpentan-2-amine, from 4-methylpentan-2-one can achieve high yields using ruthenium-on-carbon (Ru/C) catalysts. Adapting such catalytic systems for direct thionation from the ketone precursor represents a significant goal. Another approach involves the Michael addition of thiol-containing nucleophiles to α,β-unsaturated carbonyls. mdpi.comacs.org For this compound, this could involve a conjugate addition to mesityl oxide. The development of highly selective catalysts for these transformations is a key area of current research, aiming to improve atom economy and reduce reaction steps.

| Synthetic Precursor | Potential Modern Methodology | Key Features |

| 4-Methylpentan-2-one | Catalytic Reductive Thionation | Direct conversion using a heterogeneous catalyst and a sulfur source (e.g., H₂S) under reducing conditions. |

| 4-Methylpentan-2-ol | Catalytic Dehydrothiolation | Direct reaction with a sulfur source, potentially catalyzed by transition metal complexes, avoiding the halide intermediate. |

| Mesityl Oxide | Asymmetric Michael Addition | Stereoselective synthesis of chiral this compound using a chiral catalyst and a sulfur nucleophile. |

Advanced Spectroscopic Probes for Real-time Monitoring of Thiol Transformations

Understanding the reaction dynamics of thiols requires sophisticated analytical tools capable of real-time monitoring. The reactivity of the sulfhydryl group, particularly its propensity for oxidation and disulfide exchange, presents unique challenges that modern spectroscopy is beginning to overcome.

Fluorescent and Colorimetric Probes: A prominent strategy involves the use of probes that undergo a measurable change in their optical properties upon reaction with a thiol. Ellman's reagent (DTNB) is a classic colorimetric probe that reacts with thiols via disulfide exchange to produce a yellow-colored anion. nih.govacs.org More advanced fluorescent probes offer higher sensitivity and the potential for in-situ imaging. nih.gov These include maleimide-based dyes and probes designed for near-infrared (NIR) spectroscopy, which allows for deeper tissue penetration in biological studies. creative-proteomics.comacs.orgrsc.org Probes based on squaraine dyes can detect thiols by interrupting the molecule's π-conjugation, causing a significant spectral shift. rsc.org

Vibrational and Nuclear Magnetic Resonance Spectroscopy: Raman spectroscopy is a powerful non-invasive technique for monitoring thiol reactions. It can effectively track the formation and breakage of disulfide bonds (S-S stretching region ~510 cm⁻¹) and monitor the status of the free thiol group (S-H stretching region ~2570 cm⁻¹), distinguishing between reversible and irreversible modifications. rsc.org Furthermore, specialized Nuclear Magnetic Resonance (NMR) techniques, such as using ¹⁹F NMR with fluorine-tagged scaffolds, allow for the direct detection of transient, reactive intermediates like sulfenic acids (RSOH) in thiol oxidation reactions. rsc.org

| Technique | Principle | Application for Thiols | Advantages | Reference |

|---|---|---|---|---|

| Fluorescence Spectroscopy | Reaction with a fluorogenic probe (e.g., maleimide, squaraine) causes a change in fluorescence intensity or wavelength. | Quantification and imaging of thiols in complex systems, including live cells. | High sensitivity, high spatiotemporal resolution. | nih.govcreative-proteomics.com |

| UV-Vis Spectroscopy | Colorimetric assays (e.g., Ellman's reagent, DTNB) produce a colored product upon reaction with a thiol. | Routine quantification of free sulfhydryl groups. | Simplicity, well-established methodology. | nih.govacs.org |

| Raman Spectroscopy | Inelastic scattering of light reveals vibrational modes of functional groups (S-H, S-S). | Real-time, non-invasive monitoring of disulfide bond formation/cleavage and thiol oxidation state. | Label-free, provides detailed structural information. | rsc.org |

| ¹⁹F NMR Spectroscopy | Utilizing a ¹⁹F-labeled molecular scaffold to detect subtle changes in the chemical environment of the thiol group. | Directly observing and identifying short-lived, reactive intermediates in thiol transformations. | High sensitivity to electronic changes, allows for mechanistic investigation. | rsc.org |

Bio-inspired Catalysis for Thiol-Containing Molecule Transformations

Nature has evolved highly efficient enzymes for mediating reactions involving sulfur. Researchers are increasingly drawing inspiration from these biological systems to design novel catalysts for C-S bond formation and other thiol transformations under mild, environmentally friendly conditions.

Enzyme-Based Catalysis: Lipases, such as porcine pancreatic lipase (B570770) (PPL), have demonstrated "promiscuous" activity, catalyzing reactions beyond their native function. Studies have shown that PPL can facilitate the formation of C-S bonds through thiolysis and hydrothiolation reactions in aqueous media, eliminating the need for metal catalysts or organic solvents. tandfonline.comresearchgate.nettandfonline.com Cytochrome P450 monooxygenases represent another class of powerful biocatalysts. Enzymes like CxnD and TleB have been shown to catalyze intramolecular C-S bond formation to create complex heterocyclic structures in the biosynthesis of microbial secondary metabolites. acs.orgnih.gov These enzymes work through a proposed radical mechanism, providing a blueprint for designing selective synthetic catalysts.

Biomimetic Catalysts: Synthetic chemists are creating complexes that mimic the active sites of metalloenzymes. For example, thiolate-bridged dinuclear metal complexes containing iron and ruthenium have been developed to catalyze the oxidative coupling of thiols to disulfides using molecular oxygen as the oxidant in water. rsc.org These systems not only perform the desired transformation efficiently but also allow for the isolation of intermediate species, providing crucial insights into the reaction mechanism that can be difficult to obtain from the native enzymes themselves. rsc.orgacs.org

| Catalyst Type | Example | Transformation | Key Finding | Reference |

| Hydrolase (Lipase) | Porcine Pancreatic Lipase (PPL) | Thiolysis / Hydrothiolation | Catalyzes C-S bond formation in water without metal catalysts or organic solvents. | tandfonline.comresearchgate.net |

| Monooxygenase | Cytochrome P450 TleB / CxnD | Intramolecular C-S Bond Formation | Creates complex sulfur-containing heterocyclic products via a radical mechanism. | acs.orgnih.gov |

| Biomimetic Complex | Thiolate-bridged Fe-Ru Complex | Oxidative Coupling of Thiols | Mimics biological S-S bond formation using O₂ as a green oxidant in water. | rsc.org |

Applications in Advanced Functional Materials and Polymers

The thiol functional group is exceptionally valuable in materials science due to its unique reactivity in "click chemistry," particularly the thiol-ene and thiol-yne reactions. rsc.org These reactions are characterized by high efficiency, mild reaction conditions (often initiated by light or a base), and high selectivity, making them ideal for the synthesis of advanced polymers and functional materials. rsc.orgmagtech.com.cndrpress.org

A molecule like this compound can act as a monofunctional chain-end modifier or, if derivatized into a multifunctional thiol, as a cross-linker or monomer. In thiol-ene polymerizations, the thiol group adds across a carbon-carbon double bond (the "ene"), forming a thioether linkage. This process can be used to create a wide array of materials, from soft adhesives to rigid thermoplastics. drpress.orgacs.org For example, segmented thermoplastic elastomers have been synthesized by reacting difunctional thiols and rigid cyclic-ene monomers in a one-step process, yielding materials with phase-separated microstructures and useful mechanical properties. acs.org The specific structure of the thiol, such as the branched alkyl chain of this compound, can be used to tune the physical properties of the final polymer, such as its glass transition temperature, flexibility, and solubility.

Interdisciplinary Research at the Chemistry-Biology Interface

The most prominent intersection of chemistry and biology for this compound is in the field of enology, where it is a key aroma compound. nih.gov Known as 4-mercapto-4-methylpentan-2-one (4MMP) in this context (referring to its keto-enol tautomerism, though the thiol form is often implied), it is responsible for the characteristic box tree, black currant, and passion fruit aromas in Sauvignon blanc and other wine varieties. ucdavis.eduresearchgate.netmdpi.com Its presence, even at exceptionally low concentrations (ng/L), dramatically impacts the sensory profile of the wine. ucdavis.edumdpi.com

The formation of this compound in wine is a classic example of a chemistry-biology synergy. The grape vine (biology) produces non-volatile, non-aromatic precursors, primarily the cysteine-conjugated form (Cys-4MMP) and the glutathione-conjugated form (Glut-4MMP). sauvignonblanc.comresearchgate.net During fermentation, yeast (Saccharomyces cerevisiae, biology) takes up these precursors and utilizes specific enzymes with carbon-sulfur lyase activity (chemistry) to cleave the C-S bond, releasing the free, volatile, and aromatic thiol. mdpi.comoup.comoup.com

Research in this area is highly interdisciplinary, involving:

Plant Biology: Investigating viticultural practices that can increase the concentration of thiol precursors in grapes. winebusinessanalytics.com

Microbiology & Genetics: Identifying the specific yeast genes (e.g., IRC7) that encode the carbon-sulfur lyase enzymes responsible for thiol release and engineering yeast strains for enhanced aroma production. oup.comoup.com

Analytical Chemistry: Developing sensitive methods (e.g., GC-MS) to detect and quantify these potent thiols at trace levels. mdpi.com

| Volatile Thiol | Common Abbreviation | Aroma Descriptor | Odor Threshold (ng/L in model wine) | Reference |

| This compound | 4MMP / 4MSP | Box tree, black currant, passion fruit | 0.8 | ucdavis.edumdpi.com |

| 3-Mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit, guava | 60 | ucdavis.edumdpi.com |

| 3-Mercaptohexyl acetate (B1210297) | 3MHA | Passion fruit, gooseberry, box tree | 4.2 | ucdavis.edumdpi.com |

This interplay between grape biochemistry, yeast metabolism, and the resulting chemical aroma profile perfectly illustrates the crucial link between the biological and chemical sciences in understanding and manipulating complex natural systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.